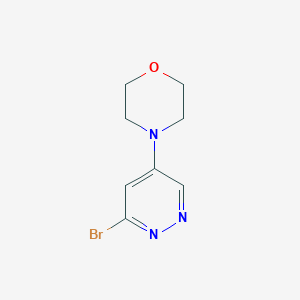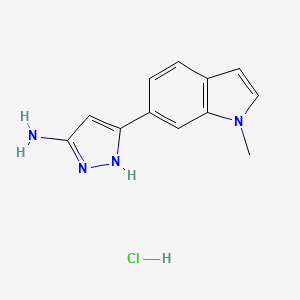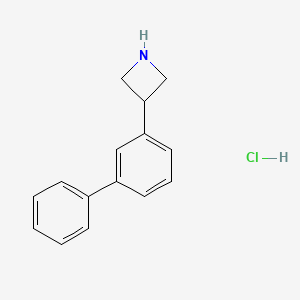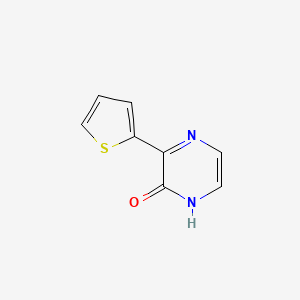
3-(2-Thienyl)pyrazin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Thienyl)pyrazin-2(1H)-one is a heterocyclic compound that features a pyrazine ring fused with a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Thienyl)pyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thiophenecarboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized to form the pyrazinone ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include considerations for reaction efficiency, yield, and cost-effectiveness.
化学反应分析
Types of Reactions
3-(2-Thienyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyrazinone ring to a pyrazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce pyrazolidine derivatives.
科学研究应用
3-(2-Thienyl)pyrazin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
作用机制
The mechanism by which 3-(2-Thienyl)pyrazin-2(1H)-one exerts its effects is related to its ability to interact with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific application and derivative used .
相似化合物的比较
Similar Compounds
Thieno[3,4-b]pyrazine: Similar in structure but with different electronic properties.
Pyrazolo[3,4-b]quinolinones: These compounds share the pyrazine ring but have different biological activities and applications.
Uniqueness
3-(2-Thienyl)pyrazin-2(1H)-one is unique due to its combination of the pyrazine and thiophene rings, which imparts distinct electronic and chemical properties. This makes it particularly valuable in the development of materials for organic electronics and as a versatile intermediate in synthetic chemistry.
属性
分子式 |
C8H6N2OS |
|---|---|
分子量 |
178.21 g/mol |
IUPAC 名称 |
3-thiophen-2-yl-1H-pyrazin-2-one |
InChI |
InChI=1S/C8H6N2OS/c11-8-7(9-3-4-10-8)6-2-1-5-12-6/h1-5H,(H,10,11) |
InChI 键 |
FGMNPRFKJMUNSC-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C2=NC=CNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


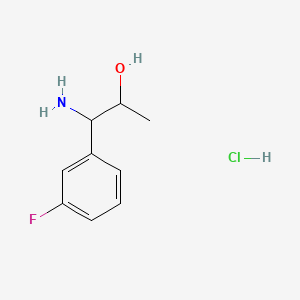
![(S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine](/img/structure/B13694077.png)
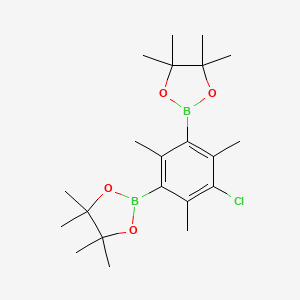
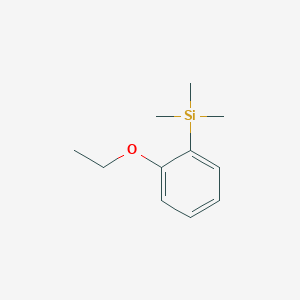
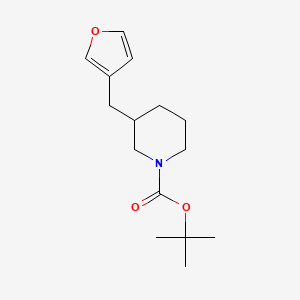

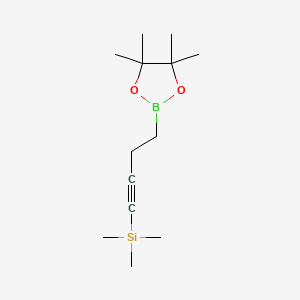
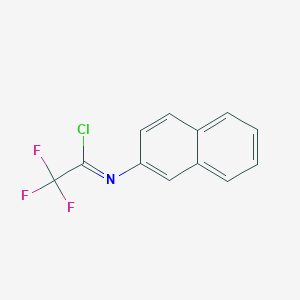
![2-Methylfuro[3,2-b]pyridine 4-oxide](/img/structure/B13694115.png)
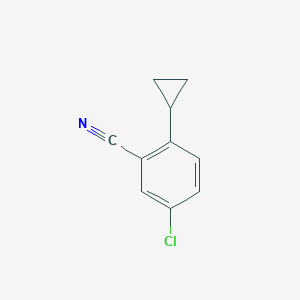
![2-[3-Bromo-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid](/img/structure/B13694128.png)
